2-(Isochroman-7-yl)ethan-1-amine
CAS No.: 1367949-05-0
Cat. No.: VC4208008
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1367949-05-0 |
---|---|
Molecular Formula | C11H15NO |
Molecular Weight | 177.247 |
IUPAC Name | 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine |
Standard InChI | InChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2 |
Standard InChI Key | SOCVBIUEYOONMO-UHFFFAOYSA-N |
SMILES | C1COCC2=C1C=CC(=C2)CCN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine, reflects its isochroman backbone—a benzopyran derivative with a fused oxygen-containing heterocycle . The ethylamine substituent at the 7-position introduces a primary amine group, enabling hydrogen bonding and ionic interactions critical for biological activity.
Key structural identifiers include:
The isochroman ring adopts a non-planar conformation due to steric constraints, influencing its reactivity and intermolecular interactions .
Physicochemical Properties
While solubility data remain unreported, the compound’s logP value (estimated at ~1.78) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . Its boiling point is predicted to be 291.3±20.0 °C, though experimental validation is pending .
Synthetic Pathways and Methodological Advances
Challenges in Amine Functionalization
Introducing the ethylamine group at the 7-position presents synthetic hurdles. Existing protocols for isochroman-6-amine hydrochloride (CAS 1955553-17-9) employ nucleophilic substitution of epoxides with ammonia derivatives, but regioselectivity remains problematic . Computational modeling could optimize reaction pathways to favor 7-substitution.
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold allows diverse functionalization:
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Ring-Opening Reactions: Triethylsilane in HFIP converts isochromans to alcohols for Friedel–Crafts alkylation .
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Nitro Reduction: Catalytic hydrogenation yields aniline derivatives, expanding structural diversity .
Case Study: Antidepressant Analogues
Isochromans bearing amine substituents show affinity for the serotonin transporter (SERT). For instance, 3-(aminomethyl)isochroman (CAS 256229-12-6) inhibits SERT with an IC₅₀ of 120 nM, suggesting potential in mood disorder therapeutics .
Future Research Directions
Synthetic Chemistry Priorities
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Develop regioselective amination protocols for isochroman epoxides.
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Explore enzymatic cascades for chiral resolution of amine enantiomers.
Pharmacological Studies
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Screen against neurodegenerative disease targets (e.g., tau protein aggregation).
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Evaluate pharmacokinetics in rodent models to assess bioavailability.
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